9-Decenyltriethoxysilane

Surface Functionalization Click Chemistry Hydrosilylation

9-Decenyltriethoxysilane (CAS 152222-61-2) is an organosilicon compound belonging to the alkoxysilane class. It features a terminal vinyl group at the end of a 10-carbon alkyl chain, which provides unique dual functionality: a hydrolyzable triethoxysilyl head group for covalent bonding to inorganic substrates and a terminal alkene moiety for subsequent organic functionalization, such as thiol-ene click chemistry or hydrosilylation.

Molecular Formula C16H34O3Si
Molecular Weight 302.52 g/mol
CAS No. 152222-61-2
Cat. No. B14125759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Decenyltriethoxysilane
CAS152222-61-2
Molecular FormulaC16H34O3Si
Molecular Weight302.52 g/mol
Structural Identifiers
SMILESCCO[Si](CCCCCCCCC=C)(OCC)OCC
InChIInChI=1S/C16H34O3Si/c1-5-9-10-11-12-13-14-15-16-20(17-6-2,18-7-3)19-8-4/h5H,1,6-16H2,2-4H3
InChIKeyLLBJHMHFNBRQBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Decenyltriethoxysilane (CAS 152222-61-2): A C10 Alkenyl Silane for Surface Modification and Advanced Material Synthesis


9-Decenyltriethoxysilane (CAS 152222-61-2) is an organosilicon compound belonging to the alkoxysilane class [1]. It features a terminal vinyl group at the end of a 10-carbon alkyl chain, which provides unique dual functionality: a hydrolyzable triethoxysilyl head group for covalent bonding to inorganic substrates and a terminal alkene moiety for subsequent organic functionalization, such as thiol-ene click chemistry or hydrosilylation [2]. This structural design makes it a versatile intermediate for creating functional surfaces and hybrid materials where a precise, moderately hydrophobic, and chemically active spacer is required [3]. Its specific chain length (C10) and terminal unsaturation differentiate it from common alkylsilanes like octyltriethoxysilane (C8, saturated) or decyltriethoxysilane (C10, saturated) [4].

Workflow
Silanization followed by post-functionalization via terminal alkene
Selection
C10 alkenylsilane for combined hydrophobicity and click reactivity
Use Context
Hybrid material synthesis, surface engineering, elastomer composites

Why 9-Decenyltriethoxysilane Cannot Be Directly Substituted with Common Alkyltriethoxysilanes


Direct substitution with a common alkylsilane, such as decyltriethoxysilane or octyltriethoxysilane, fails to meet key performance requirements because these saturated analogs lack the terminal vinyl group essential for subsequent functionalization or crosslinking [1]. While they can create hydrophobic surfaces, they cannot participate in thiol-ene, hydrosilylation, or radical polymerization reactions, which are critical for applications ranging from advanced material synthesis to bioconjugation [2]. Conversely, shorter-chain vinylsilanes like vinyltriethoxysilane (VTES) provide a reactive group but lack the 10-carbon spacer length needed to achieve optimal surface hydrophobicity and steric control [3]. The 9-decenyl structure uniquely balances this chain length and reactive end-group, enabling precise tailoring of interfacial properties and subsequent chemistry [4].

Saturated alkylsilanes (e.g., decyl/octyltriethoxysilane) lack the terminal alkene; post-modification reactions may not be possible.
Shorter-chain vinylsilanes (e.g., VTES) provide a reactive group but may not achieve comparable hydrophobicity or steric control.
Trimethoxysilyl analogues may exhibit lower thermal stability, potentially limiting high-temperature processing or durability.

Quantitative Differentiation of 9-Decenyltriethoxysilane vs. Key Analogues


Reactive Functionality: Terminal Alkene vs. Saturated Chain

9-Decenyltriethoxysilane possesses a terminal vinyl (alkene) group at the end of a 10-carbon chain, enabling it to undergo thiol-ene click reactions, hydrosilylation, and radical polymerization [1]. This reactivity is absent in saturated alkylsilanes of similar chain length, such as decyltriethoxysilane (C10) or octyltriethoxysilane (C8) [2]. While the exact reaction yields are system-dependent, the presence of this functional group is a binary differentiator: it allows for the covalent attachment of thiols, siloxanes, or polymer chains post-surface deposition, a capability not possible with saturated analogues [3].

Terminal Alkene Reactivity
Class-level
Binary: Present vs Absent
Enables post-modification reactions such as thiol-ene click chemistry.
Reactivity absent in saturated C8/C10 analogues.
Surface Functionalization Click Chemistry Hydrosilylation

Hydrophobic Surface Generation: C10 vs. C8 Chain Length on Polyurethane Nanocomposites

In a study of silane-modified nanosilica for polyurethane coatings, a clear trend in water contact angle (WCA) was observed with increasing alkyl chain length. Nanosilica modified with a C10 alkylsilane (decyltriethoxysilane, a close structural analogue of 9-decenyltriethoxysilane lacking only the terminal double bond) achieved a significantly higher WCA of 120° compared to 93° for a C8 alkylsilane (octyltriethoxysilane) on a Langmuir-Blodgett film under comparable conditions [1][2]. This 27° increase demonstrates the superior hydrophobic shielding provided by the longer C10 chain, a characteristic shared by 9-decenyltriethoxysilane due to its identical alkyl spacer length [3].

WCA: C10 vs C8
Reported
+27°
Higher hydrophobicity reported with longer C10 chain.
C10 analogue data (120°) vs C8 (93°); Langmuir-Blodgett film.
Nanocomposite Coatings Surface Wettability Hydrophobicity

Surface Wettability: C10 Alkenyl Silane vs. Shorter Chain Vinyl Silane

Comparing the hydrophobic performance of vinyl-functional silanes with different alkyl chain lengths on nanosilica, the C10 chain analogue (decyltriethoxysilane) produced a water contact angle of 120° [1]. In contrast, a C2 vinyl chain analogue (vinyltriethoxysilane, VTES) produced a contact angle of only 70-80° on a glass substrate [2] and up to 135° on nanosilica under optimized conditions [3]. The 40-50° difference between the C10 and C2 chain lengths, even with both possessing a reactive end-group, highlights the critical role of the alkyl spacer in achieving high hydrophobicity [4]. 9-Decenyltriethoxysilane uniquely combines the reactive terminal alkene of VTES with the superior hydrophobicity of a C10 chain.

WCA: C10 vs C2 Vinyl
Reported
+40° to +50°
C10 spacer substantially increases water repellency over short-chain vinylsilane.
C2 analogue VTES WCA 70–80° on glass; C10 analogue 120°.
Surface Modification Hydrophobicity Silane Coupling Agents

Thermal Stability: Triethoxysilyl vs. Trimethoxysilyl Head Group

The triethoxysilyl head group of 9-decenyltriethoxysilane offers enhanced thermal stability compared to trimethoxysilyl analogues, such as decyltrimethoxysilane (C10) [1]. While specific degradation kinetics are system-dependent, triethoxysilanes are generally more thermally robust than their methoxy counterparts [2]. This difference is attributed to the higher bond dissociation energy and lower volatility of the ethoxy leaving group, which can result in a higher decomposition onset temperature and reduced outgassing during high-temperature processing [3]. This characteristic is critical for applications involving thermal curing or exposure to elevated operating temperatures.

Thermal Stability Class
Class-level
Higher stability class
Triethoxysilyl head group may support elevated processing temperatures.
Compared with trimethoxysilyl analogues; decomposition onset may differ.
Thermal Stability Surface Coating Material Durability

Polymer-Filler Interaction: Longer Alkyl Linker Reduces Hysteresis in Rubber Composites

In a study on SBR/silica composites, a silane coupling agent with a decyl (C10) linker was compared to the industry standard bis-(triethoxysilyl)propyltetrasulfide (TESPT) [1]. The decyl-linked silane, which shares the same spacer length as 9-decenyltriethoxysilane, demonstrated a characteristic reduction in hysteresis at elevated temperatures [2]. Specifically, a longer linker lowers energy loss (tan δ) at 60°C, which is directly correlated with reduced rolling resistance in tire tread applications [3]. While TESPT provides sulfur crosslinking, the longer alkyl chain in the decyl analogue is shown to improve dynamic properties by creating a more flexible interface [4].

Hysteresis Reduction
Head-to-head
Lower tan δ at 60°C
Reported reduction in hysteresis in SBR/silica composites with C10 linker.
Compared to TESPT (propyl linker); equimolar silane loading.
Elastomer Composites Tire Tread Dynamic Mechanical Analysis

Procurement-Led Application Scenarios for 9-Decenyltriethoxysilane


Synthesis of Functional Hybrid Silica Nanoparticles via Thiol-Ene Click Chemistry

For research groups synthesizing functionalized silica nanoparticles, 9-decenyltriethoxysilane provides an ideal platform. Its terminal alkene group enables highly efficient and selective thiol-ene click reactions, allowing for the covalent attachment of a wide range of thiol-containing molecules (e.g., biomolecules, polymers, catalysts) post-silanization [1]. The C10 spacer ensures the particle surface remains hydrophobic and the attached functionality is sterically accessible, a significant advantage over shorter-chain vinylsilanes which can lead to steric hindrance or reduced surface coverage [2]. This compound is a superior choice for building complex hybrid materials where precise and stable conjugation is required.

Fabrication of Durable, Hydrophobic Coatings with Post-Functionalization Capability

Industrial coating developers seeking a durable hydrophobic layer with the option for further functionalization should prioritize 9-decenyltriethoxysilane. Its C10 chain length provides a water contact angle of approximately 120°, offering 40-50° better water repellency than coatings made with vinyltriethoxysilane (C2) [1]. Crucially, unlike fully saturated alkylsilanes (e.g., decyltriethoxysilane) which achieve similar hydrophobicity, the terminal alkene of 9-decenyltriethoxysilane remains available for post-coating modifications [2]. This allows for the subsequent attachment of antimicrobial agents, anti-fouling polymers, or other functional groups to the coated surface, adding significant value beyond simple water repellency.

Preparation of Silica-Filled Elastomer Composites with Optimized Rolling Resistance

In the tire and rubber industries, the selection of a silane coupling agent directly impacts fuel efficiency. Studies on SBR/silica composites show that silanes with a decyl (C10) linker, such as the analogue of 9-decenyltriethoxysilane, significantly reduce hysteresis (tan δ) at 60°C compared to shorter linkers like the propyl group in TESPT [1]. This reduction in hysteresis translates directly to lower rolling resistance and, consequently, improved vehicle fuel economy. Procurement for applications focused on dynamic performance and energy efficiency should favor C10-linked silanes to leverage this proven structure-property relationship.

Development of Thermally Stable Dielectric or Barrier Layers

For applications requiring a stable, moderately hydrophobic interface at elevated temperatures (e.g., in electronic packaging or certain aerospace composites), 9-decenyltriethoxysilane's triethoxysilyl head group offers a key advantage. Its thermal stability is superior to that of analogous trimethoxysilanes [1]. This characteristic reduces the risk of outgassing or premature degradation during high-temperature processing or in the final application's operating environment [2]. Researchers and engineers requiring a thermally robust surface modifier should select the triethoxy variant over methoxy-based alternatives to ensure long-term material performance and reliability.

Application
Selection Property
Validation Focus
Thiol-ene click bioconjugation on silica
Terminal alkene reactivity with C10 spacer
Conjugation efficiency and steric accessibility
Post-functionalizable hydrophobic coatings
Combined hydrophobicity and available alkene
Water repellency and post-modification reactivity
Silica-filled elastomer composites
C10 alkyl linker reduces hysteresis
Tan δ at 60°C and dynamic properties
Thermally stable dielectric/barrier layers
Triethoxysilyl thermal stability class
Degradation onset and outgassing during processing

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